molecular formula C10H14O B3045371 4-Ethyl-2,6-dimethylphenol CAS No. 10570-69-1

4-Ethyl-2,6-dimethylphenol

Cat. No.: B3045371
CAS No.: 10570-69-1
M. Wt: 150.22 g/mol
InChI Key: PRRINTZNQPGZHB-UHFFFAOYSA-N
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Description

Historical Context and Emerging Significance in Phenolic Chemistry Research

The study of alkylated phenols has a rich history rooted in the early advancements of organic chemistry and the industrial importance of coal tar derivatives. wikipedia.org Simple phenols and their alkylated counterparts were initially isolated from these complex mixtures and recognized for their utility as disinfectants, preservatives, and as precursors for dyes and plastics. wikipedia.org The development of synthetic methods to selectively introduce alkyl groups onto the phenol (B47542) ring, such as Friedel-Crafts alkylation, marked a significant step forward, allowing for the preparation of a diverse range of substituted phenols with tailored properties. nih.gov

While the precise first synthesis of 4-Ethyl-2,6-dimethylphenol is not prominently documented in readily available historical records, its emergence is a logical progression of the systematic investigation into the effects of alkyl substitution on the chemical and physical properties of phenols. The presence of two methyl groups ortho to the hydroxyl group and an ethyl group in the para position gives this molecule a unique steric and electronic profile. This substitution pattern is known to influence the reactivity of the hydroxyl group and the aromatic ring, making it a subject of interest for researchers.

The emerging significance of this compound lies in its potential as an antioxidant and as a monomer or building block in polymer chemistry. The hindered nature of the phenolic hydroxyl group, due to the adjacent methyl groups, is a key feature often associated with effective radical scavenging, a property crucial for stabilizing materials like plastics and fuels against degradation. wikipedia.org

Current Academic Landscape and Interdisciplinary Research Relevance

Current research involving this compound and related hindered phenols spans several disciplines, highlighting its interdisciplinary relevance. In the field of materials science , for instance, there is an ongoing interest in developing novel polymers with enhanced thermal stability and specific functionalities. scirp.org Substituted phenols, including those with the structural motifs of this compound, are investigated as monomers for the synthesis of specialty polymers like poly(phenylene oxide)s (PPOs). researchgate.net The incorporation of such monomers can influence the final properties of the polymer, such as its glass transition temperature and solubility.

The compound's potential antioxidant properties make it a candidate for study in food science and technology, particularly in the context of food packaging materials where preventing oxidative degradation is crucial. au.dkdtu.dk Research in this area often involves the identification and quantification of migrants from packaging into food simulants to ensure consumer safety. au.dk

Furthermore, the reactivity of this compound makes it a useful intermediate in organic synthesis . The phenolic hydroxyl group and the aromatic ring can be subjected to various chemical transformations to create more complex molecules with potential applications in pharmaceuticals or other specialty chemicals. This synthetic versatility keeps it relevant in academic chemistry research focused on developing new synthetic methodologies.

Structural Basis for Chemical Reactivity and Potential Research Applications

The chemical behavior of this compound is intrinsically linked to its molecular structure. The key structural features and their influence on reactivity are outlined below:

Hindered Phenolic Hydroxyl Group: The two methyl groups at positions 2 and 6 sterically hinder the hydroxyl group. This hindrance modulates its acidity and its ability to participate in hydrogen bonding. More importantly, it enhances the stability of the corresponding phenoxy radical, which is a key intermediate in antioxidant activity. The steric bulk slows down reactions that would otherwise consume the radical, allowing it to act as a persistent radical scavenger.

Electron-Donating Alkyl Groups: The ethyl group at the para position and the methyl groups at the ortho positions are electron-donating. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. This electronic effect also helps to stabilize the phenoxy radical, further contributing to its antioxidant potential.

Aromatic Ring: The benzene (B151609) ring provides a scaffold for various chemical modifications. It can undergo reactions such as nitration, halogenation, and sulfonation, allowing for the introduction of other functional groups and the synthesis of a wide range of derivatives.

These structural attributes underpin the potential research applications of this compound. Its primary area of investigation is as an antioxidant . Hindered phenols are widely used as additives to prevent the oxidative degradation of organic materials, including plastics, synthetic rubbers, and petroleum products. The ability of this compound to form a stable phenoxy radical makes it a prime candidate for such applications.

In polymer chemistry , it can be used as a chain terminator to control the molecular weight of polymers or as a comonomer in polymerization reactions to impart specific properties to the resulting material. For example, its incorporation into a polymer backbone can affect the material's mechanical and thermal properties.

The following tables summarize some of the key properties and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
CAS Number 10570-69-1 nih.gov
Molecular Formula C₁₀H₁₄O nih.gov
Molecular Weight 150.22 g/mol nih.gov
Melting Point 36-37 °C sigmaaldrich.com
XLogP3-AA 3.1 nih.gov
Hydrogen Bond Donor Count 1 lookchem.com
Hydrogen Bond Acceptor Count 1 lookchem.com

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueData Availability/DescriptionSource
¹H NMR Spectra available in chemical databases. uq.edu.aursc.org
¹³C NMR Spectra available in chemical databases. rsc.org
Infrared (IR) Spectroscopy Data available in chemical databases. nih.gov
Mass Spectrometry (MS) Data available in chemical databases. nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-4-9-5-7(2)10(11)8(3)6-9/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRINTZNQPGZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10570-69-1
Record name 2,6-Dimethyl-4-ethylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010570691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DIMETHYL-4-ETHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4UU0TWI9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 4 Ethyl 2,6 Dimethylphenol and Its Congeners

Catalytic Strategies for Targeted Alkylation and Methylation of Phenolic Precursors

The direct and selective introduction of alkyl groups onto a phenol (B47542) ring is a cornerstone of synthesizing compounds like 4-ethyl-2,6-dimethylphenol. Catalysis plays a pivotal role in directing the alkylating agents to the desired ortho and para positions. The primary precursor for this compound is 2,6-dimethylphenol (B121312) (2,6-xylenol), which is synthesized on an industrial scale via the ortho-methylation of phenol. nih.govgoogle.com

Gas-phase alkylation of phenol with methanol (B129727) is a commercially preferred method for producing 2,6-dimethylphenol due to advantages over liquid-phase processes, such as easier catalyst separation and shorter reaction times. nih.gov This process is often carried out in fluidized bed reactors, which ensure excellent heat distribution for the highly exothermic methylation reaction, preventing the formation of hotspots and maintaining catalyst stability. nih.govresearchgate.net

Iron-chromium mixed oxide catalysts are commonly employed for this transformation. nih.govscispace.com The reaction is typically conducted at temperatures between 350-380°C. nih.govresearchgate.net Research has shown that using an iron-chromium catalyst in a fluidized bed can achieve phenol conversion rates of over 90%. nih.govresearchgate.net A key strategy to enhance selectivity towards 2,6-dimethylphenol involves recycling the intermediate product, o-cresol (B1677501), back into the reactor feed. This manipulation of the feed composition can push the selectivity for 2,6-dimethylphenol to over 85%. nih.govresearchgate.net Importantly, under these gas-phase conditions, O-alkylation to form anisole (B1667542) is generally not observed. nih.govresearchgate.net

Table 1: Performance of Iron-Chromium Catalyst in a Fluidized Bed Reactor for Phenol Methylation Data synthesized from studies on 2,6-DMP synthesis. nih.govresearchgate.net

ParameterValue/RangeFinding
Catalyst Iron-Chromium Mixed Oxide (e.g., TZC-3/1)Industrial standard, provides high activity. nih.govscispace.com
Reactor Type Fluidized BedEnsures isothermal conditions for the exothermic reaction. nih.govresearchgate.net
Temperature 350 - 380°COptimal range for high conversion and selectivity. nih.govresearchgate.net
Reactants Phenol, Methanol, WaterWater is often included in the feed mixture. nih.govresearchgate.net
Phenol Conversion > 90%High efficiency in converting the starting material. nih.govresearchgate.net
2,6-DMP Selectivity > 85%Achieved with o-cresol circulation. nih.govresearchgate.net
Key Byproducts o-cresol, 2,4-dimethylphenol (B51704), 2,4,6-trimethylphenolFormation is minimized under optimized conditions. nih.gov

Once 2,6-dimethylphenol is synthesized, the ethyl group can be introduced at the vacant para-position. This subsequent step typically involves a Friedel-Crafts alkylation reaction.

The alkylation of phenols can be catalyzed by both homogeneous and heterogeneous systems, each with distinct advantages and mechanistic pathways. The choice of catalyst is crucial for controlling regioselectivity, particularly for directing substituents to the ortho or para positions. unive.it

Homogeneous Catalysis: Traditional homogeneous catalysts for Friedel-Crafts alkylation include Brønsted acids like H₂SO₄ and Lewis acids such as AlCl₃ and BF₃. scielo.brsci-hub.se These catalysts are effective but pose challenges related to corrosion, toxicity, and separation from the product mixture. scielo.br More recent developments in homogeneous catalysis include the use of organometallic complexes and specialized acid systems. For instance, a combination of catalytic ZnCl₂ and camphorsulfonic acid (CSA) has been shown to enable site-selective ortho-alkylation of phenols with unactivated secondary alcohols. chemrxiv.org Similarly, rhenium orgsyn.org and silver-tetrafluoroborate/HBF₄ nih.gov catalysts have been developed for highly selective ortho-alkylation of phenols with alkenes. These systems often operate through mechanisms where the phenolic hydroxyl group directs the catalyst to the adjacent ortho position. orgsyn.orgnih.gov

Heterogeneous Catalysis: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. scielo.br These materials are easily separable, reusable, and generally less corrosive. unive.it Common examples include zeolites, ion-exchange resins (like Amberlyst-15), and sulfated metal oxides. unive.itresearchgate.netrsc.org

The selectivity of heterogeneous catalysts is influenced by factors such as pore structure, and the nature and strength of the acid sites (Brønsted vs. Lewis). unive.itrsc.org For example, in the alkylation of phenol with tert-butanol, Zr-containing Beta zeolites, which possess both Brønsted and Lewis acid sites, have been found to be effective for producing 2,4-di-tert-butyl phenol. rsc.org The strength of the Brønsted acid sites can influence the product distribution, with stronger sites favoring the formation of di-alkylated products. rsc.org In contrast, studies using sulfonated resins for phenol alkylation with olefins like propene or 1-butene (B85601) show an ortho/para ratio close to 2, whereas bulkier olefins like isobutene yield almost exclusively the para-alkylated product. unive.it This highlights the role of steric hindrance of both the substrate and the alkylating agent in determining the final product distribution. unive.it

Table 2: Comparison of Catalytic Systems for Phenol Alkylation Data compiled from various studies on phenol alkylation. unive.itscielo.brorgsyn.orgnih.govrsc.org

Catalyst SystemPhaseTypical Alkylating AgentPrimary SelectivityKey Features & Limitations
AlCl₃, HF, H₂SO₄ HomogeneousAlkenes, AlcoholsPara (often with ortho)High activity; corrosive, difficult to separate, waste generation. scielo.br
Re₂(CO)₁₀ HomogeneousAlkenesOrtho (mono-alkylation)High regioselectivity, good functional group tolerance. orgsyn.org
AgBF₄ / HBF₄ HomogeneousStyrenesOrthoExcellent ortho-selectivity, works for less basic phenols. nih.gov
Zeolites (e.g., Beta, ZSM-5) HeterogeneousAlcohols, AlkenesVaries (Para/Ortho)Shape-selective, reusable, thermally stable; pore blockage can occur. rsc.org
Ion-Exchange Resins HeterogeneousAlkenes, AlcoholsPara (with bulky agents)Environmentally friendly; limited thermal stability. unive.itscielo.br
Sulfated Zirconia HeterogeneousAlkenesVariesStrong solid acid; can promote C- and O-alkylation. researchgate.net

For the synthesis of this compound from 2,6-dimethylphenol, a para-selective Friedel-Crafts alkylation is required. This is typically achieved using a Lewis acid catalyst like AlCl₃ with an ethylating agent such as ethyl chloride or ethanol.

Gas-Phase Reactions and Fluidized Bed Reactor Systems

Multi-Step Organic Synthesis Approaches to this compound

While catalytic alkylation is often the most direct route, multi-step synthesis provides an alternative pathway, particularly when high purity is required or when direct alkylation yields isomeric mixtures that are difficult to separate. A common strategy involves introducing a functional group at the para-position that can be later converted to an ethyl group.

A plausible and classic multi-step synthesis of this compound begins with 2,6-dimethylphenol:

Friedel-Crafts Acylation: The first step involves the reaction of 2,6-dimethylphenol with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The bulky methyl groups at the ortho-positions direct the incoming acyl group almost exclusively to the sterically accessible para-position, yielding 1-(4-hydroxy-3,5-dimethylphenyl)ethanone.

Carbonyl Group Reduction: The second step is the reduction of the ketone functionality to an ethyl group. This can be accomplished through several classic reduction methods:

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl). It is effective for acid-stable compounds.

Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. This method is suitable for base-stable, acid-sensitive substrates.

This two-step sequence provides a reliable laboratory-scale method for synthesizing this compound with high regiochemical control. lookchem.com

Synthesis of Specifically Substituted Phenols for Comparative Mechanistic Studies

The synthesis of a variety of specifically substituted phenols is crucial for elucidating reaction mechanisms, understanding catalyst behavior, and studying structure-activity relationships. acs.org By systematically altering the substitution pattern on the phenol ring, researchers can probe electronic and steric effects on reaction rates and selectivity. unive.it

For instance, to study the mechanism of phenol alkylation, a series of dimethylphenols (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenol) can be reacted under identical conditions. unive.it The observed differences in reactivity and product distribution provide insight into how the position of the methyl groups influences the electrophilic attack of the alkylating agent. unive.it Studies have shown that the steric hindrance caused by substituents has a strong influence on the electrophilic attack, often more so than the inductive effects of the methyl groups. unive.it

Other advanced methods are also employed to create complex phenols for mechanistic investigation. A cycloaromatization of propargylic ethers has been developed to synthesize highly substituted phenol derivatives, with mechanistic experiments indicating the reaction proceeds via an electrocyclization followed by a 1,3-proton transfer. acs.org Another strategy involves a cascade Diels-Alder/elimination/retro-Diels-Alder process using hydroxypyrone and nitroalkene starting materials, which allows for the regiospecific synthesis of phenols. oregonstate.edu These controlled syntheses are invaluable for building a fundamental understanding that can be applied to optimize the production of specific targets like this compound.

Green Chemistry Principles in the Synthesis of Hindered Phenols

The principles of green chemistry aim to design chemical processes that are more environmentally benign, reducing waste and avoiding hazardous substances. In the context of synthesizing hindered phenols, this often involves replacing traditional homogeneous acid catalysts with solid, reusable alternatives and employing safer reagents and solvents. unive.itscielo.br

The use of heterogeneous catalysts like zeolites and ion-exchange resins is a prime example of green chemistry in phenol alkylation. unive.itscielo.br These solid acids minimize the production of toxic and corrosive aqueous waste associated with catalysts like HF and AlCl₃. scielo.br Furthermore, developing catalysts with high selectivity reduces the formation of unwanted byproducts, simplifying purification and minimizing waste.

Another green approach is the use of enzymatic catalysis. For example, a chemo-enzymatic synthesis has been reported for producing renewable lipophilic antioxidants from naturally occurring ferulic acid and vegetable oils. mdpi.comresearchgate.net This method utilizes lipases, such as Candida antarctica lipase (B570770) B (CAL-B), to efficiently catalyze esterification reactions under mild conditions, yielding fully bio-based hindered phenolic compounds. mdpi.comresearchgate.net

Recent research also explores novel, highly efficient protocols, such as the one-minute synthesis of substituted phenols via the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as a benign oxidant in ethanol. rsc.org This method avoids harsh conditions and toxic reagents, offering a significant advance in the sustainable synthesis of complex phenols. rsc.org These green methodologies represent the future direction for the industrial production of hindered phenols, aiming for both economic viability and environmental responsibility.

Mechanistic Elucidation of Reactions Involving 4 Ethyl 2,6 Dimethylphenol

Oxidative Coupling Reaction Mechanisms of Hindered Phenols

Oxidative coupling is a hallmark reaction of hindered phenols like 4-ethyl-2,6-dimethylphenol. This process involves the oxidation of the phenol (B47542) to a phenoxy radical, which then undergoes coupling reactions. The steric hindrance provided by the ortho-methyl groups plays a critical role in stabilizing the resulting radical and influencing the reaction pathways. These reactions can lead to the formation of either carbon-carbon (C-C) linked dimers, such as diphenoquinones, or carbon-oxygen (C-O) linked polymers, analogous to poly(2,6-dimethyl-1,4-phenylene ether) (PPE). colab.wsmdpi.com

The initial and most critical step in the oxidative coupling of this compound is the abstraction of the hydrogen atom from the hydroxyl group to form a resonance-stabilized 4-ethyl-2,6-dimethylphenoxyl radical. mdpi.comgoogle.com This radical generation can be initiated by heat, light, metal ions, or other radical initiators. google.com The unpaired electron in the phenoxyl radical is delocalized across the aromatic ring, with significant spin density at the oxygen atom, the ortho and para carbons.

Due to the substitution at the ortho and para positions, the coupling of these radicals can proceed through specific pathways. The most widely accepted mechanism for these transformations involves the formation of quinone ketal intermediates. tue.nl Chain elongation to form C-O coupled polymers occurs through the coupling of a phenoxy radical to the para-position of a terminal phenol ring on a growing chain, forming a quinol ether. tue.nl Conversely, redistribution reactions can occur when a radical couples to a headgroup phenol ring to form a quinone ketal, which can then dissociate or rearrange. tue.nl The presence of the ethyl group at the para-position prevents direct para-para C-C coupling that is common for phenols with an unsubstituted para-position. Instead, C-C coupling typically results in the formation of 3,3',5,5'-tetramethyl-substituted diphenoquinone (B1195943) structures from the related 2,6-dimethylphenol (B121312) (DMP). mdpi.com

The oxidative coupling of hindered phenols is frequently catalyzed by transition metal complexes, with copper-based catalysts being the most extensively studied and commercially relevant. researchgate.netacademie-sciences.fr These catalytic systems typically involve a copper salt (e.g., CuCl, Cu(NO₃)₂) and an amine ligand in the presence of an oxidant, often molecular oxygen. tue.nlresearchgate.net The amine serves both as a ligand to solubilize and tune the reactivity of the copper ion and as a base to facilitate the deprotonation of the phenol to the more easily oxidized phenolate (B1203915) anion. tue.nl

The nature of the ligand has a profound effect on the catalyst's activity and selectivity. For the oxidation of the closely related 2,6-dimethylphenol, various ligands have been investigated, including pyridine (B92270), N,N,N′,N′-tetramethylethylenediamine (TMEDA), and N-methylimidazole (NMI). colab.wstue.nl More advanced pyrazole-based ligands have also been developed, forming complexes with metal salts (e.g., Cu(CH₃COO)₂, CuSO₄, CuCl₂) that demonstrate high efficiency as catalysts for DMP oxidation. researchgate.net The coordination environment created by the ligands around the copper center influences the redox potential of the Cu(I)/Cu(II) couple, which is central to the catalytic cycle, and can steer the reaction towards either C-C or C-O coupling. researchgate.netacademie-sciences.fr For instance, some copper-N,O-containing ligand complexes have been shown to favor the formation of PPE over diphenoquinone (DPQ). colab.ws

The general mechanism for copper-catalyzed oxidation involves the oxidation of Cu(I) to Cu(II) by oxygen, followed by the oxidation of the phenol (or phenolate) by Cu(II) to generate the phenoxy radical and regenerate Cu(I). Dinuclear copper complexes are often implicated as the active catalytic species. researchgate.net

The kinetics of the oxidative coupling of hindered phenols are complex and depend on multiple factors, including the concentrations of the phenol, catalyst, and oxidant, as well as temperature and solvent. Studies on the oxidation of 2,6-dimethylphenol (DMP) using tetranuclear copper complexes show a dependence of the observed pseudo-first-order rate constant on the square of the DMP concentration, suggesting a mechanism where two DMP molecules coordinate to the copper catalytic center. scirp.org

The table below presents kinetic and thermodynamic data for the oxidation of DMP by a specific copper-piperidine complex, illustrating the influence of temperature on the reaction rate.

Temperature (°C)Rate Constant (k₂) (M⁻²·s⁻¹)ΔH‡ (kJ·mol⁻¹)ΔS‡ (J·mol⁻¹·K⁻¹)ΔG‡ (kJ·mol⁻¹)
200.01135.9 ± 1.2-161.4 ± 4.084.5 ± 2.5
250.017
400.046
500.091

*Data derived from the oxidation of 2,6-dimethylphenol using the [(Pip)₈Cu₄Br₄(CO₃)₂] complex in nitrobenzene. scirp.org

Thermodynamically, the feasibility of the oxidation is governed by the oxidation potential of the phenol. The electron-donating alkyl groups (two methyls, one ethyl) in this compound lower its oxidation potential compared to unsubstituted phenol, making it more susceptible to oxidation. The table below compares the oxidation potentials of several related phenols, highlighting the effect of substitution on this key thermodynamic parameter.

CompoundOxidation Potential (Ep vs Ag/AgCl) (V)
Phenol0.866
4-Methylphenol (p-cresol)0.771
2,4-Dimethylphenol (B51704)0.707
2,6-Dimethylphenol0.696
2,4,6-Trimethylphenol0.630

*Data obtained by cyclic voltammetry in 50% isopropanol/water. rsc.org

Metal-Catalyzed Oxidations and Ligand Effects

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of the hydroxyl group and the three alkyl substituents. However, all positions are substituted (two ortho, one para, one meta-equivalent occupied by the phenolic carbon). The most likely positions for substitution would be the two carbons meta to the hydroxyl group, but these are sterically shielded. Reactions like nitration can sometimes lead to ipso substitution, where an existing substituent (like an alkyl group) is replaced by the incoming electrophile. canterbury.ac.nz For example, nitration of some hindered phenols can result in the replacement of a methyl group. canterbury.ac.nz A more common reaction for phenols is electrophilic substitution at the available ortho or para positions. For instance, 2,6-dimethylphenol can be readily chlorinated at the para position using N-chlorosuccinimide and a ferric chloride catalyst to yield 4-chloro-2,6-dimethylphenol (B73967). acs.org

Nucleophilic aromatic substitution (SNAr) on the ring of this compound is generally unfavorable. The ring is electron-rich, which repels incoming nucleophiles. SNAr typically requires the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring, which are absent in this molecule. However, if a derivative like 4-chloro-2,6-dimethylphenol is formed first, it can undergo subsequent nucleophilic substitution. For example, 4-chloro-2,6-dimethylphenol can react with benzoic acid in the presence of a base to form 4-hydroxy-3,5-dimethylphenyl benzoate, demonstrating a nucleophilic aromatic substitution pathway. acs.org

Coordination Chemistry and Complexation Mechanisms with Metal Ions

The phenolic oxygen of this compound possesses lone pairs of electrons, allowing it to act as a Lewis base and coordinate to metal ions. This is a fundamental aspect of its role in metal-catalyzed reactions. The phenol can coordinate directly to a metal center or, more commonly, it is deprotonated by a base to form the corresponding phenoxide anion, which is a much stronger ligand.

This coordination is central to the mechanism of copper-catalyzed oxidative coupling. researchgate.netresearchgate.net The phenolate coordinates to the Cu(II) center, forming a copper-phenolate complex. Intramolecular electron transfer within this complex then yields a Cu(I) species and the essential phenoxyl radical. researchgate.net The structure of the resulting metal complex, including the number of phenol molecules coordinated to the metal center and the geometry, is highly dependent on the metal, its oxidation state, the other ligands present, and the reaction conditions. researchgate.netscirp.org Studies on the complexation of the related compound 4-ethyl-2-methoxyphenol (B121337) with calcium ions have shown that multiple phenol molecules can coordinate to a single metal ion, forming a complex with a specific stoichiometric ratio (e.g., 4:1 phenol to calcium). acs.org This demonstrates the capacity of substituted ethylphenols to form well-defined coordination complexes.

Investigating Reaction Specificity and Selectivity in this compound Transformations

Reaction specificity and selectivity are critical in controlling the outcome of transformations involving this compound, particularly in oxidative coupling. The primary selectivity challenge is directing the reaction toward either C-C coupling to form a diphenoquinone-type product or C-O coupling to yield a polyphenylene ether-like polymer. colab.wsmdpi.com

Several factors have been identified to control this selectivity:

Catalyst System: The choice of the metal and especially the coordinating ligand is paramount. Different copper-amine complexes exhibit different selectivities. For the oxidative coupling of DMP, some catalysts give almost exclusively PPE (C-O coupling), while others yield significant amounts of DPQ (C-C coupling). colab.wsmdpi.com Catalysts based on copper ions immobilized within the nanospaces of materials like poly(propylene imine) dendrimers have been shown to be highly regioselective for the C-C coupling of DMP to DPQ. mdpi.com

Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the product ratio.

Temperature: Reaction temperature can alter the rates of competing pathways.

pH/Basicity: In aqueous or protic systems, the pH can determine the concentration of the phenolate anion, which is the active species for oxidation. colab.ws The choice of base in non-aqueous systems also plays a role. In certain catalytic systems for DMP oxidation, both weakly acidic (pH < 6.5) and alkaline (pH > 8) aqueous solutions were found to be suitable for promoting the C-O coupling reaction. colab.ws

By carefully manipulating these parameters, it is possible to achieve high selectivity for a desired product in the transformation of this compound and related hindered phenols.

Advanced Spectroscopic and Structural Characterization of 4 Ethyl 2,6 Dimethylphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 4-Ethyl-2,6-dimethylphenol. evitachem.commdpi.com By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous information about the chemical environment, connectivity, and spatial arrangement of atoms.

In a ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for each unique proton environment. The symmetry of the molecule (a plane of symmetry through the ethyl group and the hydroxyl group) simplifies the spectrum.

Aromatic Protons (H-3/H-5): The two protons on the aromatic ring are chemically equivalent and would appear as a single sharp singlet. Their chemical shift is anticipated in the aromatic region, typically around 6.5-7.0 ppm.

Ethyl Group Protons (-CH₂- and -CH₃): The ethyl group at the 4-position would produce a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The methylene protons, being attached to the aromatic ring, would be deshielded and appear at approximately 2.5-2.8 ppm, while the methyl protons would be further upfield, around 1.1-1.3 ppm.

Methyl Group Protons (2,6-di-CH₃): The two methyl groups attached to the ring at positions 2 and 6 are equivalent. They would appear as a single, sharp singlet, typically in the range of 2.1-2.3 ppm.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton would give rise to a singlet. Its chemical shift is highly variable (typically 4-8 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, 7 distinct carbon signals are expected out of the 10 total carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar structures. Experimental data is not readily available in the searched literature.)

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Assignment
Phenolic -OH 4.0 - 8.0 (singlet) - C1-OH
Aromatic C-H 6.7 - 6.9 (singlet, 2H) 128 - 130 C-3, C-5
Ethyl -CH₂- 2.5 - 2.7 (quartet, 2H) 28 - 30 C-7
Ethyl -CH₃ 1.1 - 1.3 (triplet, 3H) 15 - 17 C-8
Ring -CH₃ 2.1 - 2.3 (singlet, 6H) 16 - 18 C-9, C-10
Quaternary C-OH - 148 - 152 C-1
Quaternary C-CH₃ - 123 - 126 C-2, C-6

To confirm the assignments made in 1D NMR and to establish definitive atomic connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between coupled protons. For this compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show cross-peaks linking the ¹H signal of the aromatic protons to their corresponding ¹³C signal, the ethyl methylene protons to their carbon, and so on, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. For instance, HMBC would show a correlation from the aromatic protons (H-3/H-5) to the quaternary carbons C-1, C-2/C-6, and C-4, confirming the substitution pattern on the ring. Correlations from the ethyl methylene protons to C-3/C-5 and C-4 would further solidify the structure.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Assignments

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are excellent for identifying functional groups. Phenols show several characteristic absorptions in their IR spectra. pressbooks.pub

O-H Stretch: A prominent, broad absorption band is expected in the FT-IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching of the phenolic hydroxyl group involved in hydrogen bonding. pressbooks.pub

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the benzene (B151609) ring gives rise to characteristic peaks in the 1500-1600 cm⁻¹ region. pressbooks.pub

C-O Stretching: A strong C-O stretching band for the phenol (B47542) group is expected in the region of 1200-1260 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound (Note: These are characteristic frequency ranges. Specific peak values from experimental data are not available in the searched literature.)

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
O-H stretch (H-bonded) 3200-3600 (Broad, Strong) Weak
Aromatic C-H stretch 3000-3100 (Medium) Strong
Aliphatic C-H stretch 2850-2970 (Strong) Strong
Aromatic C=C stretch 1500-1600 (Medium-Strong) Strong
C-O stretch 1200-1260 (Strong) Weak-Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the key electronic transitions are the π → π* transitions within the benzene ring. The presence of the hydroxyl and alkyl substituents modifies the absorption profile compared to unsubstituted benzene. Typically, substituted phenols show two primary absorption bands: a strong band around 200-220 nm and a weaker, longer-wavelength band around 260-290 nm. For 2,4-dimethylphenol (B51704) in cyclohexane, a maximum absorption (λmax) is reported at 280 nm. A similar λmax would be anticipated for this compound.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.

For this compound (molecular weight 150.22 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 150. evitachem.comnih.gov The primary fragmentation pathway for alkylphenols involves the cleavage of the bond beta to the aromatic ring, which is an energetically favorable process.

Molecular Ion (M⁺˙): A peak at m/z = 150 corresponding to the intact molecule with one electron removed.

Loss of Methyl Group (M-15): A significant peak at m/z = 135, resulting from the cleavage of a methyl group from the ethyl substituent (benzylic cleavage). This fragment ion is highly stabilized by resonance.

Loss of Ethyl Group (M-29): A peak at m/z = 121 may also be present, corresponding to the loss of the entire ethyl group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: Predicted fragmentation based on common pathways for alkylphenols. Experimental data is not readily available in the searched literature.)

m/z Value Proposed Fragment Description
150 [C₁₀H₁₄O]⁺˙ Molecular Ion
135 [C₉H₁₁O]⁺ Loss of a methyl radical (·CH₃) from the ethyl group

Tandem mass spectrometry (MS/MS) offers an additional layer of structural detail by isolating a specific ion (a "parent" or "precursor" ion) and then fragmenting it to observe its "daughter" or "product" ions. In a GC-MS/MS analysis of substituted phenols, the molecular ion at m/z 150 would be selected. researchgate.net Subjecting this ion to collision-induced dissociation (CID) would produce a product ion spectrum. The transition from m/z 150 to m/z 135 would be a highly specific and sensitive channel to monitor for the selective detection and quantification of this compound in complex mixtures, confirming the loss of the methyl group from the parent ion and providing unequivocal structural evidence.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

Research on a wide array of substituted phenols has revealed several key principles governing their crystal packing and molecular geometry. rsc.org The electronic nature of substituents significantly influences the endocyclic angle at the phenolic hydroxyl group. rsc.org For phenols with ortho-substituents, such as the two methyl groups in this compound, steric interactions play a crucial role. In di-ortho-substituted phenols, a repulsive steric interaction occurs between the hydrogen-bond donor and one of the ortho substituents. rsc.org This interaction often leads to both in-plane and out-of-plane distortions of the hydrogen bonding. rsc.org

Furthermore, the hydrogen bond acceptor exhibits considerable deviation from the plane of the phenolic ring, a deviation that is markedly increased by the presence of ortho substituents. rsc.org It is also established that the donor hydrogen bond is not necessarily coplanar with the aromatic ring and can deviate by as much as 40°. rsc.org

In the absence of a dedicated crystal structure for this compound, data from related compounds can offer insights. For instance, the crystal structures of numerous substituted phenols, including 2,6-di-isopropylphenol and 2,6-dibromo-4-methylphenol, have been determined and analyzed, contributing to a general understanding of how substitution patterns affect solid-state structure. rsc.org Studies on complexes of substituted phenols, such as the nickel(II) complex with 2-methoxy-4-nitrophenol, further elucidate the coordination behavior and geometry of the phenolic moiety. rsc.org

Table 1: General Crystallographic Trends in Substituted Phenols

FeatureObservation in Substituted PhenolsReference
Substituent Effects Electronic properties of substituents alter the endocyclic angle of the phenolic hydroxyl group. rsc.org
Ortho-Substitution Repulsive steric interactions lead to in-plane and out-of-plane distortion of hydrogen bonds. rsc.org
Hydrogen Bonding The donor hydrogen bond can deviate up to 40° from the aromatic ring's plane. rsc.org
Acceptor H-Bond Acceptor hydrogen bonds show large deviations from the phenolic ring plane, increased by ortho-substitution. rsc.org

Molecular Dynamics (MD) Simulations and Computational Topology for Conformation and Interactions

Molecular dynamics (MD) simulations and computational topology offer powerful in-silico tools to investigate the conformational landscape, intermolecular interactions, and electronic properties of molecules like this compound. These methods complement experimental techniques by providing a dynamic and detailed view at the atomic level.

MD simulations can model the behavior of molecules over time, revealing preferred conformations and the dynamics of their interactions. For phenolic compounds, MD simulations have been used to study their behavior in different environments, such as in supercritical water oxidation processes for related compounds like 2,6-dimethylphenol (B121312). researchgate.net The Automated Topology Builder (ATB) provides a platform for generating molecular force fields necessary for MD simulations of biomolecular systems, and a topology for this compound is available, facilitating such studies. uq.edu.au These simulations are crucial for applications like structure-based drug design and the refinement of X-ray crystal structures. uq.edu.au

Computational topology, through methods like the Quantum Theory of Atoms in Molecules (QTAIM), provides a framework for analyzing the electron density to characterize chemical bonding and non-covalent interactions. rsc.orgmdpi.com For substituted phenols, these analyses can elucidate the nature of intramolecular and intermolecular hydrogen bonds, which are critical to their structure and function. researchgate.net For example, computational studies on monohalogenated phenols have used the electron localization function (ELF) to interpret the strength of intramolecular hydrogen bonds. researchgate.net

Quantitative Topological Molecular Similarity (QTMS) is another computational approach that has been successfully applied to model the bond dissociation enthalpies of a diverse set of 39 phenols. acs.org This method identifies the active region of the molecule and the electronic descriptors that explain antioxidant activity. acs.org Such computational models can predict the properties of this compound based on its substituent pattern. Density Functional Theory (DFT) calculations are also widely used to compute properties like O-H bond dissociation enthalpies and proton affinities for substituted phenols, providing insights into their antioxidant potential. mdpi.com

Table 2: Computational Methods and Their Applications to Phenolic Compounds

Computational MethodApplicationKey Findings/Insights for PhenolsReference
Molecular Dynamics (MD) Simulating molecular motion and interactions over time.Elucidates reaction mechanisms and conformational preferences. researchgate.net Essential for generating force fields for complex simulations. uq.edu.au researchgate.netuq.edu.au
Quantum Theory of Atoms in Molecules (QTAIM) Analyzing electron density to define atomic interactions.Characterizes hydrogen bonds and other non-covalent interactions. rsc.orgmdpi.com rsc.orgmdpi.com
Electron Localization Function (ELF) Mapping the localization of electrons in a molecule.Interprets the strength and nature of intramolecular hydrogen bonds. researchgate.net researchgate.net
Quantitative Topological Molecular Similarity (QTMS) Modeling structure-activity relationships based on topology.Predicts properties like bond dissociation enthalpy and identifies active molecular regions. acs.org acs.org
Density Functional Theory (DFT) Calculating electronic structure and properties.Accurately computes bond dissociation enthalpies and proton affinities, indicating antioxidant capacity. mdpi.com mdpi.com

Computational Chemistry and Theoretical Modeling of 4 Ethyl 2,6 Dimethylphenol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the molecular geometry, electronic properties, and energetic stability of phenolic compounds. For 4-Ethyl-2,6-dimethylphenol, DFT calculations are foundational for understanding its intrinsic properties.

The Automated Topology Builder (ATB) and Repository, which facilitates the development of molecular force fields for simulations, utilizes DFT calculations for geometry optimization. The process involves minimizing the energy of the molecule to find its most stable three-dimensional conformation. This optimized structure is the basis for further calculations of electronic properties and reactivity. The level of theory used in such optimizations, for instance, can involve a DFT approach to accurately model the electron density and derive a stable molecular structure. While extensive datasets on the electronic structure and stability of this compound are not widely published, the methodologies are well-established in studies of related phenolic compounds.

Table 1: Molecule Information for this compound

Property Value
Formula C₁₀H₁₄O
IUPAC Name This compound
Canonical SMILES CCc1cc(C)c(c(c1)C)O
Number of atoms 25
Net Charge 0

Data sourced from the Automated Topology Builder (ATB).

A significant application of DFT is the prediction of spectroscopic properties, such as infrared (IR) spectra. By calculating the vibrational frequencies of a molecule's interatomic bonds, a theoretical spectrum can be generated. These calculated frequencies correspond to the energy required to excite the vibrational modes of the molecule.

The reactivity of a molecule, including its susceptibility to oxidation, can be elucidated by examining its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, making it a key indicator of its oxidation potential. The energy gap between HOMO and LUMO provides insight into the molecule's chemical stability and reactivity.

DFT calculations are a standard method for determining the energies of these orbitals. For phenolic antioxidants, a higher HOMO energy suggests a greater ability to donate a hydrogen atom or an electron to scavenge free radicals. Studies on isomers like 2,6-dimethylphenol (B121312) have utilized DFT to calculate oxidation potentials and have correlated these theoretical values with experimental results from techniques like cyclic voltammetry. While specific HOMO-LUMO energy values and calculated oxidation potentials for this compound are not prevalent in published literature, the established computational protocols provide a clear framework for such an investigation.

Prediction of Spectroscopic Properties (e.g., Theoretical IR Spectra)

Quantum Chemical Methods for Reaction Pathway Energetics and Transition State Analysis

Quantum chemical methods, including DFT, are instrumental in mapping the energetic landscapes of chemical reactions. These calculations can identify the most favorable reaction pathways, determine the activation energies by locating transition states, and characterize reaction intermediates. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis.

For example, in reactions involving phenols, such as electrophilic substitution or oxidation, quantum chemical calculations can predict the regioselectivity (i.e., which position on the aromatic ring is most likely to react). This is achieved by comparing the stability of the intermediates formed during the reaction. In a study on the lactamomethylation of 2,5-dimethylphenol (B165462), DFT calculations showed that substitution at the para-position to the hydroxyl group was preferred due to the higher stability of the resulting intermediate complex. Similar studies on the thermal decomposition of related organic molecules have used DFT to elucidate complex reaction mechanisms and calculate activation energies for various decomposition channels. Applying these methods to the oxidation or other reactions of this compound would provide a detailed, atomistic understanding of its chemical transformations.

Molecular Mechanics and Coarse-Grained Simulations for Bulk Properties and Interactions

While quantum methods are highly accurate for single molecules or small systems, they are computationally too expensive for simulating large ensembles of molecules, as found in liquids or solids. For these applications, molecular mechanics (MM) and coarse-grained (CG) simulations are employed.

MM uses classical force fields to model the potential energy of a system. These force fields are sets of parameters that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). The ATB repository provides pre-calculated topology files for this compound compatible with common MM simulation packages like GROMACS and LAMMPS, using force fields such as Gromos 54A7. These files enable molecular dynamics (MD) simulations to study the collective behavior of the molecule and predict bulk properties like density, viscosity, and diffusion coefficients.

Coarse-graining is a technique that further simplifies the system by grouping several atoms into single interaction sites or "beads". This reduction in the number of degrees of freedom allows for simulations to reach much longer timescales and larger system sizes, making it possible to study complex processes like self-assembly or interactions with large biomolecules. While specific CG models for this compound have not been detailed in the literature, the methodologies for developing such models are well-established.

Development and Validation of Reactive Force Fields for Dynamic Simulations

Standard molecular mechanics force fields cannot describe the formation and breaking of chemical bonds and are thus unsuitable for simulating chemical reactions. Reactive force fields (RFFs), such as ReaxFF, bridge this gap by using a bond-order-based formalism that allows for continuous changes in atomic connectivity.

The development of a ReaxFF potential involves parameterization against a large training set of data from quantum chemistry calculations (typically DFT) and experimental results. This dataset includes bond dissociation curves, angle distortion energies, reaction energies, and activation barriers for a wide range of chemical environments. ReaxFF has been successfully developed for C/H/O systems to study complex reactive phenomena like combustion and pyrolysis. For instance, ReaxFF has been used to investigate the oxidation of related molecules like 2,6-dimethylphenol. The development and validation of a specific ReaxFF for this compound would require a dedicated parameterization effort but would enable powerful dynamic simulations of its degradation, oxidation, or synthesis pathways.

Reactivity Profile and Rational Derivatization Strategies of 4 Ethyl 2,6 Dimethylphenol

Chemical Modifications at the Hydroxyl Group: Etherification and Esterification Reactions

The phenolic hydroxyl group is a primary site for chemical modification through etherification and esterification. These reactions mask the polar -OH group, altering the molecule's physical properties such as solubility, and can serve as a strategy for creating prodrugs. researchgate.net

Etherification: The formation of ethers from 4-ethyl-2,6-dimethylphenol can be achieved under various conditions. A common method involves the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form the more nucleophilic phenoxide ion, followed by reaction with an alkyl halide. Due to the steric hindrance from the ortho-methyl groups, forcing conditions such as higher temperatures or the use of highly reactive alkylating agents may be necessary. For instance, the etherification of phenols can be carried out by reacting the phenol with an etherifying agent like an alkyl carboxylate at temperatures ranging from 150°C to 350°C. google.com Copper-catalyzed methods, using ligands such as picolinic acid, have proven effective for the O-arylation of sterically hindered phenols like 2,6-dimethylphenol (B121312), suggesting applicability to its 4-ethyl derivative. nih.gov

Esterification: Ester derivatives are readily synthesized by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. byjus.com The Steglich esterification, using a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine), is a mild method suitable for this transformation. researchgate.net A more direct approach involves the reaction with an acyl chloride or anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. byjus.comchemistrystudent.com For sterically hindered phenols, the reaction may require heating or the use of more reactive acylating agents. chem-soc.si These esterification strategies are crucial in the development of functional polymers and prodrugs where the ester linkage can be cleaved in vivo. researchgate.netresearchgate.net

Table 1: Representative Etherification and Esterification Reactions for Hindered Phenols.
Reaction TypeReagentsTypical ConditionsProductReference
EtherificationAlkyl Halide, Base (e.g., NaH, K₂CO₃)Inert solvent (e.g., DMF, Acetone), HeatAlkyl Aryl Ether google.com
Cu-catalyzed EtherificationAryl Halide, CuI, Picolinic Acid, K₃PO₄DMSO, 80°CDiaryl Ether nih.gov
Esterification (Acyl Chloride)Acyl Chloride, Pyridine or Et₃NDichloromethane, Room TemperaturePhenyl Ester byjus.com
Esterification (Steglich)Carboxylic Acid, DCC, DMAPInert solvent (e.g., CH₂Cl₂), 0°C to RTPhenyl Ester researchgate.net

Directed Alkylation and Acylation of the Aromatic Ring for Novel Architectures

While the hydroxyl group is a key reactive site, the aromatic ring of this compound can also undergo electrophilic substitution, allowing for the introduction of new functionalities. The positions ortho and meta to the hydroxyl group are available for substitution, although the existing alkyl groups significantly influence the regioselectivity of these reactions.

Alkylation: Friedel-Crafts alkylation allows for the introduction of additional alkyl groups onto the aromatic ring. byjus.com However, for this compound, the ortho positions are blocked, and the para position is occupied. Therefore, alkylation would be directed to the meta positions (positions 3 and 5). The reaction typically employs an alkyl halide and a Lewis acid catalyst like AlCl₃ or FeCl₃. byjus.com Given the steric crowding, these reactions may be less facile than for unhindered phenols. An alternative approach is the ortho-alkylation of phenols using alkenes in the presence of a metal phenoxide catalyst, which promotes selective alkylation at the positions ortho to the hydroxyl group. kyoto-u.ac.jp While the ortho positions are occupied in the target molecule, this principle highlights the tunable reactivity of the phenolic ring.

Acylation: Friedel-Crafts acylation introduces a ketone functionality to the aromatic ring and is a key method for creating complex phenolic architectures. byjus.comrsc.org This reaction typically uses an acyl chloride or anhydride with a Lewis acid catalyst. rsc.org For this compound, acylation would occur at the meta positions. These reactions are generally preferred over alkylation as they are less prone to polysubstitution and rearrangement. The resulting acylphenols are valuable intermediates, for example, in the synthesis of flavonoids and other biologically active compounds. rsc.org The Fries rearrangement of a phenyl ester of this compound, induced by a Lewis acid, could also be a viable route to the corresponding hydroxyaryl ketone. researchgate.net

Synthesis of Schiff Base Derivatives and Related Imines

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of compounds with significant biological and coordination chemistry applications. rsc.orgrsc.orgnih.gov The direct synthesis of a Schiff base from this compound is not possible. First, a formyl (aldehyde) or amino group must be introduced onto the aromatic ring.

A common method to introduce an aldehyde group is through formylation reactions like the Duff reaction (using hexamethylenetetramine) or the Reimer-Tiemann reaction. ucl.ac.ukresearchgate.net For this compound, formylation would likely occur at one of the meta positions. Once the corresponding 4-ethyl-3-formyl-2,6-dimethylphenol is synthesized, it can undergo condensation with a primary amine (R-NH₂) to yield the desired Schiff base derivative. scielo.brresearchgate.net

Alternatively, nitration of the aromatic ring followed by reduction to an amine would yield an amino-4-ethyl-2,6-dimethylphenol. This amino derivative could then be condensed with an aldehyde or ketone to form a different set of Schiff base structures. The synthesis of hindered phenolic Schiff bases and their metal complexes is an area of active research, with studies showing their potential as antioxidants and antimicrobials. rsc.orgscielo.br

Table 2: General Synthetic Strategy for Schiff Base Derivatives.
StepReactionReagentsIntermediate/ProductReference
1. FunctionalizationFormylation (Duff Reaction)Hexamethylenetetramine, AcidHydroxy-formyl derivative researchgate.net
2. CondensationSchiff Base FormationPrimary Amine (R-NH₂)Schiff Base nih.gov

Exploration of Bioconjugation and Prodrug Strategies (Academic Focus)

The unique properties of hindered phenols make them attractive moieties for advanced biomedical applications, including bioconjugation and the design of prodrugs.

Bioconjugation: Bioconjugation involves the covalent linking of a molecule to a biomolecule, such as a protein or antibody. mdpi.com Phenolic compounds can be conjugated to proteins through several methods, including alkaline-induced oxidation, free-radical grafting, or enzyme-catalyzed reactions. nih.govresearchgate.net These conjugations can form stable linkages that may enhance the biological properties of the native protein, such as its antioxidant activity. rsc.org The phenolic portion of this compound could be activated and linked to nucleophilic residues (e.g., lysine, cysteine) on a protein surface. This strategy is explored for creating novel biomaterials, antioxidant emulsions, and systems for controlled drug release. researchgate.netrsc.org

Prodrug Strategies: A prodrug is an inactive compound that is converted into an active drug in the body. The phenolic hydroxyl group is an ideal handle for prodrug design. researchgate.netnih.gov By masking the hydroxyl group, typically as an ester, carbonate, or ether, the physicochemical properties of the parent drug can be modified to improve factors like membrane permeability or to achieve targeted delivery. nih.govnih.gov For example, ester prodrugs can be designed to be cleaved by specific esterase enzymes that are abundant in target tissues or cells. researchgate.net The hindered nature of this compound could influence the rate of enzymatic cleavage, potentially allowing for controlled release of the active compound. This approach is particularly relevant in cancer therapy, where prodrugs can be targeted to tumor-specific enzymes. nih.govclinmedjournals.org

Development of Functionalized this compound Derivatives for Targeted Research Probes

Functionalized derivatives of this compound can be designed as molecular probes to investigate biological systems. These probes often contain a reporter group, such as a fluorophore or a photoreactive group, attached to the phenolic scaffold.

One strategy involves the synthesis of azo derivatives. Azo compounds (-N=N-) are known for their chromophoric properties. frontiersin.orgnih.gov Coupling of a diazonium salt with this compound would result in an azo dye. frontiersin.org The spectral properties of these dyes are often sensitive to the local environment (e.g., pH, polarity, binding to a macromolecule), making them useful as sensors or probes. nih.gov Research has demonstrated the synthesis of various azo-esters from 2,6-dimethylphenol, which could be adapted for the 4-ethyl analogue to create probes with specific properties. researchgate.netresearchgate.net

Furthermore, the phenolic scaffold can be incorporated into more complex molecules designed to interact with specific biological targets. For instance, by attaching a reactive moiety, a derivative could serve as an affinity label to covalently modify an enzyme's active site, helping to identify and characterize the protein. The combination of the hindered phenol's antioxidant properties with other functionalities can lead to multifunctional probes, for example, molecules that can both report on oxidative stress and scavenge reactive oxygen species. nih.govmdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Pyridine
Triethylamine
Aluminum chloride (AlCl₃)
Iron(III) chloride (FeCl₃)
Hexamethylenetetramine
4-ethyl-3-formyl-2,6-dimethylphenol
Amino-4-ethyl-2,6-dimethylphenol

Environmental Degradation Pathways and Biotransformation of 4 Ethyl 2,6 Dimethylphenol

Oxidative Degradation Mechanisms in Environmental Matrices

Oxidative degradation represents a significant pathway for the transformation of 4-Ethyl-2,6-dimethylphenol in the environment. These processes involve the generation of highly reactive species that can break down the aromatic structure of the phenol (B47542).

Supercritical water oxidation (SCWO) is a high-temperature and high-pressure process that has shown effectiveness in the destruction of organic pollutants, including phenolic compounds. mdpi.com In the supercritical state, water acts as an excellent solvent for organic compounds and oxygen, facilitating rapid and complete oxidation. mdpi.com

The degradation of phenolic compounds in SCWO follows a free-radical mechanism. nih.govresearchgate.net The process is initiated by the decomposition of an oxidant, such as hydrogen peroxide (H₂O₂), to generate hydroxyl radicals (•OH). mdpi.com These highly reactive radicals then attack the this compound molecule, leading to a cascade of reactions that ultimately result in the formation of simpler, less harmful products like carbon dioxide and water. mdpi.com Studies on similar compounds like 2,6-dimethylphenol (B121312) have shown that under optimal conditions of temperature, residence time, and oxidant concentration, a high percentage of chemical oxygen demand (COD) reduction can be achieved. researchgate.net For instance, the SCWO of 2,6-dimethylphenol reached up to 97.15% COD reduction at 497°C, a residence time of 76 seconds, and an oxidant coefficient of 1.99. researchgate.net The reaction pathways can involve the formation of various intermediates before complete mineralization. acs.org

Table 1: Optimal Conditions for Supercritical Water Oxidation of 2,6-dimethylphenol

ParameterOptimal Value
Temperature497°C
Residence Time76 seconds
Oxidant Coefficient1.99
COD Reduction97.15%
Data sourced from a study on the supercritical water oxidation of 2,6-dimethylphenol. researchgate.net

Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize a wide range of organic contaminants. ttu.eekirj.ee These processes are considered effective for the treatment of water and soil contaminated with phenolic compounds. ttu.ee

Several AOPs have been investigated for the degradation of phenols, including:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron salts (Fenton) or iron salts with UV light (Photo-Fenton) to generate hydroxyl radicals. ttu.eeub.edu

Ozonation: Ozone (O₃) can directly react with phenolic compounds or be combined with hydrogen peroxide or UV light to enhance hydroxyl radical production. ttu.eekirj.ee

H₂O₂/UV: The photolysis of hydrogen peroxide by UV radiation is another effective way to generate hydroxyl radicals for pollutant degradation. kirj.ee

The efficiency of AOPs in degrading phenolic compounds is influenced by factors such as pH, the concentration of the oxidant, and the presence of other substances in the water matrix. scielo.br The reaction mechanisms involve the electrophilic addition of hydroxyl radicals to the aromatic ring, leading to the formation of hydroxylated intermediates, followed by ring cleavage and further oxidation. uc.pt

Supercritical Water Oxidation (SCWO) Kinetics and Mechanisms

Photochemical Transformation Pathways and Photoproduct Identification

Sunlight can induce the transformation of this compound in the aquatic environment through direct and indirect photochemical processes.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical reaction. uc.pt For phenolic compounds, absorption of UV light can lead to the formation of an excited state, followed by deprotonation to generate a phenoxyl radical. scielo.br This radical can then undergo various reactions, including dimerization or further oxidation.

Photosensitized oxidation involves other substances present in the water, known as photosensitizers, which absorb light and transfer the energy to the target compound or to molecular oxygen, generating reactive oxygen species like singlet oxygen (¹O₂) or hydroxyl radicals. uc.pt For instance, the presence of Fe(III) aquacomplexes can induce the photodegradation of phenolic compounds like 2,6-dimethylphenol through the formation of hydroxyl radicals under UV irradiation. researchgate.net Studies on the photo-oxidation of 2,6-dimethylphenol in the presence of a chromium complex have shown that in the presence of oxygen, the corresponding benzoquinone is formed, suggesting the involvement of singlet oxygen. researchgate.net

Microbial Biodegradation and Catabolic Pathways of Dimethylphenols

Microorganisms play a crucial role in the natural attenuation of phenolic compounds in soil and water.

Several bacterial strains capable of degrading dimethylphenols have been isolated and characterized. nih.gov These microorganisms often possess specific enzymatic machinery to break down the aromatic ring of these compounds. For example, Pseudomonas species are frequently implicated in the degradation of phenols and their derivatives. nih.govnih.govoup.com Studies have shown that bacteria can utilize different catabolic pathways for the degradation of dimethylphenols, often involving either ortho or meta cleavage of the aromatic ring. nih.govoup.com

A strain of Mycobacterium neoaurum (B5-4) has been identified that can utilize 2,6-dimethylphenol as its sole source of carbon for growth. researchgate.netnih.gov This bacterium was able to degrade 2,6-DMP at concentrations ranging from 1 to 500 mg/L. researchgate.netnih.gov The proposed metabolic pathway involves initial hydroxylations of the aromatic ring, followed by ortho-cleavage. researchgate.netnih.gov Another example is Sphingobium sp. strain MEA3-1, which can utilize various alkyl-substituted phenol compounds. nih.gov The degradation of 4-ethylphenol (B45693) by Rhodococcus rhodochrous EP4 involves a meta-cleavage pathway. frontiersin.org

Table 2: Microbial Strains Involved in the Degradation of Dimethylphenols

Microbial StrainDegraded Compound(s)Key Features
Pseudomonas mendocina PC1DimethylphenolsUtilizes a meta cleavage pathway. nih.gov
Pseudomonas fluorescens PC18 & PC24Dimethylphenols, p-cresol (B1678582)Degrades p-cresol via the protocatechuate ortho pathway. nih.gov
Pseudomonas sp. strain CF600Phenol, cresols, 3,4-dimethylphenol (B119073)Possesses a plasmid-encoded multicomponent phenol hydroxylase and a meta-cleavage pathway. oup.comresearchgate.net
Mycobacterium neoaurum B5-42,6-dimethylphenolUtilizes 2,6-DMP as a sole carbon source; degradation proceeds via hydroxylation and ortho-cleavage. researchgate.netnih.gov
Rhodococcus rhodochrous EP44-ethylphenolCatabolizes the compound via a meta-cleavage pathway. frontiersin.org
Sphingobium sp. strain MEA3-1Alkyl-substituted anilines and phenolsCapable of utilizing a range of substituted aromatic compounds. nih.gov

The efficiency of biodegradation can be influenced by the presence of other phenolic compounds, as co-metabolism can occur where the degradation of one compound is facilitated by the presence of another. oup.com Mixed microbial cultures can also be more effective in degrading complex mixtures of pollutants by overcoming the limitations of individual strains. nih.gov

Enzymatic Mechanisms: Flavin-Dependent Monooxygenases and Dioxygenases

Detailed studies specifically elucidating the role of flavin-dependent monooxygenases and dioxygenases in the degradation of this compound are not extensively available in the current scientific literature. However, research on analogous alkylphenols provides a framework for potential enzymatic actions.

For instance, the degradation of the structurally related compound 2,6-dimethylphenol (2,6-DMP) has been shown to be initiated by a two-component flavin-dependent monooxygenase system, MpdAB, in Mycobacterium neoaurum B5-4. nih.govresearchgate.net This enzyme system is responsible for the initial hydroxylation of 2,6-DMP. nih.govresearchgate.net Similarly, a novel two-component alkylphenol monooxygenase, AphAB, has been characterized in Rhodococcus rhodochrous EP4 for the degradation of 4-ethylphenol, initiating the process via hydroxylation. frontiersin.org In Rhodococcus sp. strain DK17, a dioxygenase, AkbA1a-AkbA2a-AkbA3, has been identified to transform o-xylene (B151617) into dimethylphenols, indicating that dioxygenases are also key enzymes in the breakdown of alkylated aromatic rings. nih.gov

While these findings on related compounds are significant, direct enzymatic studies on this compound are required to confirm the specific monooxygenases and dioxygenases involved in its degradation.

Identification and Analysis of Biotransformation Intermediates and End-Products

The specific biotransformation intermediates and end-products resulting from the microbial degradation of this compound have not been definitively identified in published research. The metabolic pathway is likely to proceed through a series of hydroxylated and ring-cleavage products, analogous to other alkylphenols.

For example, the proposed catabolic pathway for 2,6-DMP in M. neoaurum B5-4 involves its initial conversion to 2,6-dimethylhydroquinone (B1220660) (2,6-DMHQ), followed by further hydroxylation to 2,6-dimethyl-3-hydroxy-hydroquinone (2,6-DM-3HHQ). researchgate.netresearchgate.net Subsequent ortho-cleavage of the aromatic ring leads to the formation of 2,4-dimethyl-3-hydroxymuconic acid, which is then further metabolized. researchgate.net In the degradation of 4-ethylphenol by R. rhodochrous EP4, the key intermediate is 4-ethylcatechol, which then undergoes meta-cleavage. frontiersin.org The degradation of o-xylene by Rhodococcus sp. strain DK17 was found to produce 2,3- and 3,4-dimethylphenol as intermediates. nih.gov

A comprehensive analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) on cultures degrading this compound is needed to identify its specific metabolic route.

Genetic and Biochemical Studies of Degradation Gene Clusters

Genetic and biochemical investigations specifically targeting the gene clusters responsible for the degradation of this compound are currently lacking in the scientific literature. Research into the genetic basis of alkylphenol degradation in various bacteria has, however, revealed organized gene clusters that encode the necessary catabolic enzymes.

In Rhodococcus rhodochrous EP4, the genes for 4-ethylphenol degradation, designated aphABCDEFGHIQRS, are clustered and encode for the entire meta-cleavage pathway, starting with the alkylphenol hydroxylase (AphAB). frontiersin.org This aph gene cluster was found to be located on a putative genomic island, suggesting its acquisition through horizontal gene transfer. frontiersin.org Similarly, in Mycobacterium neoaurum B5-4, the genes mpdA and mpdB, encoding the 2,6-dimethylphenol monooxygenase, were identified as responsible for the initial step of 2,6-DMP degradation. nih.govresearchgate.net In Rhodococcus sp. strain DK17, the genes for alkylbenzene degradation, including two copies of dioxygenase genes, are located on a large 330-kb plasmid, pDK2. nih.gov

Future research employing genomic and transcriptomic analyses of microorganisms capable of utilizing this compound as a growth substrate would be necessary to identify and characterize the specific degradation gene clusters.

Abiotic Transformation Processes in Natural and Engineered Systems

Information on the abiotic transformation of this compound in natural and engineered systems is limited. Abiotic degradation of phenolic compounds can occur through processes such as photolysis and oxidation.

Phenolic compounds, in general, can undergo direct photodegradation if they absorb light in the environmentally relevant UV spectrum. epa.govscispace.com For example, 2,4-dimethylphenol (B51704) shows an absorption band that extends beyond 296 nm, making it a candidate for direct photochemical degradation. epa.gov The rate of photodegradation can be influenced by factors like pH. scispace.com Additionally, reaction with photochemically produced hydroxyl radicals is a significant atmospheric degradation pathway for volatile phenols. epa.gov In engineered systems, such as water treatment facilities, oxidation processes are employed to remove organic pollutants. Supercritical water oxidation has been studied for the decomposition of 2,6-dimethylphenol. researchgate.netresearchgate.net

The susceptibility of this compound to these abiotic processes, including its photodegradation quantum yield and its reactivity with oxidants used in water treatment, requires specific experimental investigation.

Electrochemical Behavior and Applications in Electrochemistry Research

Voltammetric Studies: Cyclic Voltammetry and Differential Pulse Voltammetry

Voltammetric methods are central to investigating the electrochemical characteristics of 4-Ethyl-2,6-dimethylphenol. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly valuable.

In cyclic voltammetry, this compound typically exhibits an irreversible oxidation peak. acs.orguniovi.es This irreversibility indicates that the product of the initial one-electron oxidation, a phenoxyl radical, is unstable and quickly undergoes subsequent chemical reactions, such as dimerization. acs.org The oxidation potential for substituted phenols, including those with alkyl groups, occurs in a single step corresponding to the oxidation of the phenol (B47542) moiety. scispace.com

Differential pulse voltammetry offers higher sensitivity and is well-suited for quantitative analysis. electrochemsci.org DPV studies of substituted phenols show well-defined oxidation peaks, with the peak current being proportional to the concentration of the compound. scispace.comresearchgate.net For instance, in studies of similar compounds like 2,6-dimethylphenol (B121312), DPV has been effectively used for detection, demonstrating a sharper and more evident peak shape compared to CV. electrochemsci.org This technique forms the basis for developing sensitive electrochemical sensors. electrochemsci.orgresearchgate.net

Voltammetric TechniqueKey Findings for Substituted PhenolsApplication
Cyclic Voltammetry (CV) Typically shows a single, irreversible anodic peak. acs.orguniovi.esQualitative analysis of redox behavior and reaction mechanisms. ucl.ac.ukscispace.com
Differential Pulse Voltammetry (DPV) Provides well-defined, sharp oxidation peaks with high sensitivity. scispace.comelectrochemsci.orgQuantitative determination and development of sensitive detection methods. electrochemsci.org

Electro-oxidation Mechanisms and Kinetic Analysis of this compound

The electro-oxidation of this compound begins with the transfer of one electron and one proton from the hydroxyl group, forming a phenoxyl radical. ucl.ac.ukacs.org This radical is highly reactive. acs.org Due to steric hindrance from the two methyl groups ortho to the hydroxyl group, this radical is relatively stable compared to less substituted phenols, but it will still undergo further reactions. The specific products can include the formation of dimers or quinones. researchgate.netsciencemadness.org

Kinetic studies, often employing cyclic voltammetry at various scan rates, are used to understand the reaction dynamics. acs.org The relationship between the peak current and the scan rate can determine if the process is diffusion-controlled or adsorption-controlled. For many phenolic compounds, the oxidation is a diffusion-controlled, irreversible process. uniovi.es Kinetic analysis of the oxidative polymerization of 2,6-dimethylphenol, a closely related compound, has shown that the reaction orders with respect to the phenol and the oxidizing agent can be determined, providing deeper mechanistic insights. researchgate.net The study of the oxidation of 2,6-dimethylphenol has also been used as a model for tyrosinase enzyme activity. scirp.org

Influence of pH and Electrolyte Composition on Electrochemical Response

The electrochemical response of this compound is highly dependent on the pH of the supporting electrolyte. researchgate.net The oxidation potential of phenols generally shifts to less positive (more negative) values as the pH increases. scribd.com This occurs because the deprotonation of the phenolic hydroxyl group is favored at higher pH, making the molecule easier to oxidize. scribd.com The relationship between the peak potential and pH is often linear, and the slope can indicate the number of protons and electrons involved in the reaction, which is typically a one-electron, one-proton process for phenols. ucl.ac.uk

The composition of the electrolyte, including the buffer system and solvent, can also significantly impact the voltammetric response. rsc.org The choice of solvent can affect peak resolution, and different buffer components can influence the reaction by interacting with the electrode surface or the analyte itself. electrochemsci.orgrsc.org For example, studies on 2,6-dimethylphenol have optimized electrolyte pH to enhance the oxidation peak current for detection purposes. electrochemsci.org

ParameterEffect on Electrochemical Response of Phenolic Compounds
pH Increasing pH generally shifts the oxidation potential to less positive values. scribd.com
Electrolyte Composition Can affect peak shape, current intensity, and reaction kinetics. electrochemsci.orgrsc.org

Development of Electrochemical Methods for Detection and Remediation Research

Understanding the electrochemical behavior of this compound is crucial for creating advanced analytical and environmental technologies.

Detection: Electrochemical sensors for phenolic compounds are developed based on their oxidation at an electrode surface. To improve sensitivity and selectivity, chemically modified electrodes are often used. Materials such as multi-walled carbon nanotubes (MWCNTs), ferroporphyrin, and various polymers have been employed to modify electrodes, leading to enhanced catalytic activity and lower detection limits for substituted phenols like 2,6-dimethylphenol. uniovi.eselectrochemsci.orgresearchgate.net These modified electrodes increase the effective surface area and can facilitate faster electron transfer. electrochemsci.orgresearchgate.net

Remediation: Electrochemical oxidation (EO) is a promising advanced oxidation process (AOP) for the degradation of persistent organic pollutants, including alkylphenols. iwaponline.comresearchgate.net This method involves the anodic oxidation of the pollutant, which can lead to its complete mineralization into CO2 and water. iwaponline.com The effectiveness of EO depends heavily on the anode material. Boron-doped diamond (BDD) and mixed metal oxide (MMO) electrodes are known for their high efficiency in degrading recalcitrant organic compounds. researchgate.netresearchgate.netacs.org Research has shown that the molecular structure, such as the position of methyl groups on the benzene (B151609) ring, significantly influences the electrochemical degradation process and the intermediates formed. researchgate.net

Applications of 4 Ethyl 2,6 Dimethylphenol in Advanced Materials Science Research

Monomer in Polymer Synthesis: Poly(phenylene ether)s and Related Polymers

4-Ethyl-2,6-dimethylphenol is utilized as a key monomer for the synthesis of high-performance polymers, most notably poly(phenylene ether)s (PPE), also known as poly(phenylene oxide)s (PPO). evitachem.com These polymers are known for their excellent thermal stability, dimensional stability, and dielectric properties. The synthesis is primarily achieved through oxidative coupling polymerization, a method that has been extensively studied for 2,6-disubstituted phenols. researchgate.netacs.orgsumitomo-chem.co.jp The presence of substituents at the 2 and 6 positions of the phenol (B47542) ring is crucial as it directs the polymerization to form linear polymer chains by preventing reactions at these sites.

Oxidative Polymerization Mechanisms and Kinetic Studies

The oxidative polymerization of 2,6-disubstituted phenols, including analogs like 2,6-dimethylphenol (B121312), is typically catalyzed by copper-amine complexes, such as those formed from copper halides and amines like N,N,N',N'-tetramethylethylenediamine (TMEDA) or dibutylamine. researchgate.netacs.orgresearchgate.net The generally accepted mechanism involves the following key steps:

Oxidation of the Monomer: The copper(I) catalyst in the amine complex is oxidized to copper(II), which in turn abstracts a hydrogen atom from the hydroxyl group of the phenol monomer. This creates a phenoxy radical. sumitomo-chem.co.jp

Radical Coupling: The resulting phenoxy radicals undergo C-O coupling to form dimers, trimers, and ultimately, long polymer chains. sumitomo-chem.co.jp A competing C-C coupling reaction can also occur, leading to the formation of byproducts like diphenoquinone (B1195943) (DPQ), which can act as a chain terminator. sumitomo-chem.co.jpresearchgate.net

Catalyst Regeneration: The reduced copper catalyst is re-oxidized by an oxidizing agent, typically oxygen, allowing the catalytic cycle to continue. sumitomo-chem.co.jp

Kinetic studies on the oxidative polymerization of the closely related 2,6-dimethylphenol (DMP) provide insight into the factors influencing the reaction. The initial rate of polymerization is dependent on several parameters. researchgate.netresearchgate.net

Table 1: Factors Influencing Initial Polymerization Rate of 2,6-Dimethylphenol (DMP) (Analogous Model for this compound)

ParameterEffect on Initial Polymerization Rate (R₀)Reference
Monomer Concentration R₀ increases with increasing monomer concentration. researchgate.netresearchgate.net
Catalyst Concentration R₀ increases with increasing catalyst concentration. researchgate.netresearchgate.net
Temperature R₀ increases with increasing temperature. The apparent activation energy for DMP polymerization has been calculated to be 47.7 kJ·mol⁻¹. researchgate.net
Ligand/Copper Ratio The rate first increases and then decreases as the molar ratio of the amine ligand to copper increases. researchgate.net
Oxygen Concentration The reaction order with respect to oxygen is low (e.g., 0.1), indicating that the re-oxidation of the catalyst is typically not the rate-limiting step. researchgate.net
Solvent System The choice of solvent can significantly impact catalytic activity and polymer yield. Polar solvents can enhance polymerization. researchgate.netresearchgate.net

Influence of Monomer Structure on Polymer Microstructure and Properties

The specific structure of the phenol monomer has a profound influence on the microstructure and resulting properties of the synthesized polymer. The substitution pattern on the aromatic ring dictates the polymer's architecture, solubility, thermal characteristics, and mechanical behavior.

In the case of this compound, the ethyl group at the para-position and the methyl groups at the ortho-positions define the polymer's characteristics. Compared to the widely used poly(2,6-dimethyl-1,4-phenylene ether), the introduction of the slightly larger ethyl group can be expected to modify the polymer's properties by altering chain packing and intermolecular forces.

Research on related substituted phenolic monomers demonstrates this principle. For instance, the copolymerization of 2,6-dimethylphenol with DOPO-containing bisphenols (a type of phosphorus-containing phenol) allows for the direct incorporation of these functional units into the polymer backbone. mdpi.com This modification results in polymers with significantly higher glass transition temperatures (Tg) and enhanced thermal stability and char yield compared to standard PPO. mdpi.com Similarly, copolymerizing 2,6-dimethylphenol with monomers containing hydroxyl or amino groups can introduce reactive sites for further modification and improve compatibility with other polymers like polyurethanes. researchgate.net

Table 2: Effect of Monomer Structure on Poly(phenylene ether) Properties

Monomer(s)Key Structural FeatureResulting Polymer PropertyReference
2,6-Dimethylphenol (DMP)Standard monomerBaseline thermal and mechanical properties for PPO. acs.org
DMP + DOPO-substituted bisphenolsBulky, phosphorus-containing DOPO group in the backbone.Higher glass transition temperature (Tg), enhanced thermal degradability, and increased char yield. mdpi.com
DMP + 2-hydroxymethyl-6-methylphenolHydroxyl groups incorporated into the polymer chain.Provides reactive sites for post-polymerization modification and can improve tensile properties when used as an additive in polyurethane films. researchgate.net

Integration into Polymer Matrices for Research into Polymer Additives and Stabilizers

Phenolic compounds, particularly those with bulky substituents ortho to the hydroxyl group (hindered phenols), are extensively used as primary antioxidants to protect polymer matrices from oxidative degradation. nih.govgoogle.comresearchgate.net Polymers are susceptible to degradation from environmental factors like heat, light, and oxygen, which leads to the formation of free radicals and a subsequent loss of mechanical properties, discoloration, and brittleness. google.com

Hindered phenols like this compound can function as stabilizers through a free-radical scavenging mechanism. They donate their phenolic hydrogen atom to reactive peroxy and alkoxy radicals that are formed during the polymer degradation process. nih.govresearchgate.net This neutralizes the highly reactive radicals and forms a more stable phenoxy radical, which is resonance-stabilized by the aromatic ring and sterically hindered by the ortho-substituents (the methyl groups). This stability prevents the phenoxy radical from initiating new degradation chains.

While specific research focusing solely on this compound as a polymer additive is not widely documented, its structure is analogous to many commercial phenolic antioxidants. Therefore, it is a relevant compound for research into the structure-activity relationships of polymer stabilizers. Studies often use a range of substituted phenols to understand how different alkyl groups affect antioxidant efficiency, volatility, and compatibility with the polymer matrix. researchgate.netcambridge.org

Exploration of Semiconducting and Optoelectronic Properties in Derived Polymeric Materials

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and multiple bonds, which allows for the delocalization of π-electrons. This electronic structure imparts semiconducting properties, making them central to research in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. usask.caadvancedsciencenews.com

The synthesis of conjugated polymers often involves transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Yamamoto couplings, which link aromatic monomers to form the conjugated backbone. usask.caadvancedsciencenews.com While poly(phenylene ether)s derived from this compound are not inherently conjugated due to the flexible ether linkages between the aromatic rings, the monomer itself is a potential building block for creating novel semiconducting materials.

Research in this area could explore the chemical modification of this compound to introduce functionalities suitable for cross-coupling polymerization. Furthermore, creating copolymers that alternate between phenylene ether segments and fully conjugated segments is another avenue for developing materials with tailored optoelectronic and mechanical properties. While this remains an area for future exploration, the versatility of phenolic chemistry provides a foundation for such investigations.

Synthesis of Polymer Hybrids and Nanocomposites Containing this compound Units

Polymer hybrids and nanocomposites are materials that combine two or more distinct components at the molecular or nanometer scale to achieve synergistic properties that are not attainable from the individual constituents. Incorporating units derived from this compound into such advanced materials is an active area of research.

One major approach is the synthesis of block copolymers, where a block of poly(phenylene ether) is covalently bonded to a block of another polymer. For example, well-defined block copolymers of poly(2,6-dimethyl-1,4-phenylene ether) and poly(dimethylsiloxane) (PDMS) have been synthesized. acs.org These materials combine the high-performance characteristics of PPE with the flexibility and low surface energy of PDMS, leading to microphase-separated structures that can be leveraged for applications in membranes or compatibilizers. acs.org A similar strategy could be employed using this compound to create novel PPE-based block copolymers.

Another strategy involves creating hybrid polymers at the monomer level. Research has shown the successful synthesis of PPO copolymers by incorporating functional monomers directly into the polymerization process. researchgate.netmdpi.com For instance, copolymerizing 2,6-dimethylphenol with DOPO-containing bisphenols results in a hybrid PPO with phosphorus moieties integrated directly into the polymer backbone, leading to inherent flame retardancy. mdpi.com This demonstrates a powerful method for creating multifunctional polymer hybrids where units of this compound could provide the core performance properties.

Table 3: Examples of Research in PPE-Based Polymer Hybrids

Hybrid SystemSynthesis StrategyResulting Properties/ApplicationsReference
PPE-b-PDMS Block Copolymer Oxidative coupling polymerization of DMP to form PPE-OH, followed by reaction with an allyl-terminated PDMS.Formation of various microphase-separated structures (spheres, lamellae, cylinders). Combines thermal stability of PPE with flexibility of PDMS. acs.org
DOPO-containing PPOs Oxidative coupling copolymerization of DMP with DOPO-substituted bisphenol monomers.DOPO units are integrated into the polymer backbone, resulting in enhanced thermal stability and inherent flame retardancy. mdpi.com
Polyurethane/Vinyl Polymer Hybrids Use of a macroinitiator for reversible addition-fragmentation chain-transfer (RAFT) polymerization.Although not directly using PPE, this demonstrates a key technique for creating hybrid materials by growing one polymer chain from another. researchgate.net

Advanced Analytical Methodologies in 4 Ethyl 2,6 Dimethylphenol Research

Chromatographic Separations: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the separation of 4-Ethyl-2,6-dimethylphenol from complex sample mixtures. researchgate.net The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte and the sample matrix. thermofisher.com

The detectability of this compound is significantly enhanced by the choice of an appropriate detector.

Flame Ionization Detector (FID): In Gas Chromatography, the FID is a common choice for detecting organic compounds like alkylphenols. It offers robust and linear responses over a wide concentration range. While highly sensitive to hydrocarbons, its selectivity for phenols over other organic compounds can be limited.

UV Detector: For HPLC analysis, a UV detector is frequently employed. Phenolic compounds exhibit characteristic UV absorbance, allowing for their detection. A patent for a method of producing high-purity bisphenol compounds mentions the use of HPLC with a UV detector at a wavelength of 280 nm for purity assessment.

Fluorescence Detector (FLD): Fluorescence detection, particularly after derivatization, offers superior sensitivity and selectivity for phenolic compounds in HPLC. rsc.orgcoresta.orgscirp.org Pre-column derivatization with a fluorescent labeling reagent can significantly lower the detection limits. rsc.org For instance, a method using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a labeling agent achieved detection limits in the range of 0.15 to 1.09 µM for various phenols. rsc.org Another study reported detection limits at the ng/mL level for most phenols using a sensitive HPLC-FLD method. coresta.org

Separating this compound from isomeric compounds and other related alkylphenols requires careful optimization of chromatographic conditions.

In Gas Chromatography , the choice of the capillary column's stationary phase is critical. Research on the separation of 22 different C0-C3 alkylphenols demonstrated that derivatized cyclodextrin (B1172386) stationary phases offer excellent resolving power. chula.ac.th Among the tested phases, heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin provided the best single-run separation. chula.ac.th The optimization of the temperature program is also essential; a study successfully separated a mixture of alkylphenols in under 9 minutes using a programmed temperature ramp. chula.ac.th

In High-Performance Liquid Chromatography , parameters such as the stationary phase, mobile phase composition, and temperature must be fine-tuned. For phenolic compounds, reversed-phase columns, such as C18, are commonly used. researchgate.netchromatographyonline.com The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water (e.g., with formic or acetic acid) to ensure sharp peaks and good resolution. researchgate.netnih.gov One study found that a combination of acetonitrile and 0.1% (v/v) aqueous formic acid gave better peak definition and resolution for a wide range of phenolic compounds. nih.gov

Development of Specific Detection Methods (e.g., FID, UV, Fluorescence)

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide both qualitative and quantitative information, enhancing the confidence in analytical results.

GC-MS is a powerful tool for the analysis of volatile compounds like this compound. It combines the high separation efficiency of GC with the definitive identification capabilities of Mass Spectrometry. nih.govscielo.org.za The mass spectrometer provides information on the molecular weight and fragmentation pattern of the compound, allowing for unambiguous identification.

For complex matrices, a sample cleanup or derivatization step may be necessary prior to GC-MS analysis to improve results. nih.gov One improved protocol for alkylphenols involved derivatization with heptafluorobutyric anhydride (B1165640), which was completed in 30 minutes at 50°C. scielo.org.za Another method for analyzing alkylphenols in biological tissues used a two-step cleanup with Florisil and derivatization with bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Table 1: Example GC-MS Method Parameters for Alkylphenol Analysis

ParameterCondition
Column Restek RTx-1614 (15 m x 0.25 mm I.D., 0.10 µm film thickness) scielo.org.za
Injector Temp. 280°C scielo.org.za
Injection Mode 1 µL splitless scielo.org.za
Carrier Gas Helium at 40 cm/s scielo.org.za
Transfer Line Temp. 300°C scielo.org.za
Ion Source Temp. 150°C scielo.org.za
Derivatization Heptafluorobutyric anhydride or BSTFA scielo.org.zanih.gov

LC-MS is the preferred method for analyzing compounds that are non-volatile, thermally unstable, or require derivatization for GC analysis. thermofisher.com It combines the separation power of HPLC with the detection specificity of MS. The development of interfaces like electrospray ionization (ESI) has made LC-MS a highly sensitive and versatile technique for a broad range of phenolic compounds. nih.gov

LC-MS methods are capable of separating and identifying dozens of phenolic compounds in a single run. nih.gov A method developed for 48 phenolic compounds utilized a Poroshell-120 EC-C18 column and a gradient mobile phase of 0.1% formic acid and acetonitrile, achieving separation within 35 minutes. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) further increases selectivity and sensitivity, allowing for quantification even in highly complex samples like wine. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Quantitative Analysis Techniques: Method Validation, Calibration, and Detection Limits

For quantitative analysis, analytical methods must be validated to ensure their accuracy, precision, and reliability. This process involves establishing calibration curves and determining the limits of detection (LOD) and quantification (LOQ).

Method validation for the analysis of phenolic compounds typically demonstrates good linearity, with correlation coefficients (R²) often exceeding 0.999. coresta.org Precision is assessed through repeatability (within-day) and intermediate precision (between-day) assays, with relative standard deviations (RSD) generally below 10% being acceptable. coresta.orgnih.gov

The limits of detection and quantification vary depending on the technique and detector used. Highly sensitive methods, such as HPLC with fluorescence detection or LC-MS/MS, can achieve very low detection limits.

Table 2: Reported Performance Data for Phenolic Compound Analysis

TechniqueAnalyte ClassLinearity (R²)Precision (%RSD)LOD / LOQReference
HPLC-FLDPhenols≥ 0.999< 10%LOD at ng/mL level coresta.org
GC-MSAlkylphenolsNot specifiedNot specifiedLOD: 0.01-0.20 µg/L; LOQ: 0.05-0.66 µg/L scielo.org.za
GC-MSAlkylphenolsNot specified5.3% (mean)Not specified (Recoveries 88-103%) nih.gov
HPLC-FLDPhenols≥ 0.9967< 9.5%LOD: ~0.01 mg/L rsc.orgscirp.org
LC-MSPhenolic CompoundsNot specifiedNot specifiedNot specified (Validated for routine analysis) nih.gov
LC-MS/MSPhenolsNot specifiedNot specifiedLow µg/L range researchgate.net

In-Situ and Real-Time Spectroscopic Techniques for Reaction Monitoring

The investigation of reaction mechanisms and kinetics in the synthesis of this compound benefits significantly from the application of in-situ and real-time spectroscopic techniques. These advanced analytical methodologies allow for the continuous monitoring of reacting species directly within the reaction vessel, providing a dynamic understanding of the process without the need for offline sampling and analysis. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful in this regard, offering molecular-level insights into the progress of the ethylation of 2,6-dimethylphenol (B121312).

In-situ FTIR spectroscopy is a versatile tool for tracking the concentration changes of reactants, intermediates, and products throughout a chemical reaction. mt.com In the context of this compound synthesis, which typically involves the alkylation of 2,6-dimethylphenol with an ethylating agent, in-situ FTIR can monitor the consumption of the starting phenol (B47542) and the appearance of the ethylated product in real-time. researchgate.netmdpi.com The technique is sensitive to the vibrational modes of specific functional groups, allowing for the differentiation of the reactant and product molecules. For instance, changes in the characteristic infrared bands of the phenolic -OH group and the aromatic C-H bonds can be tracked to follow the conversion. researchgate.net A study on the purification of a related compound, 4-ethyl-2-methoxyphenol (B121337), successfully utilized in-situ FTIR to monitor the reaction progress, highlighting the technique's applicability to substituted phenols. acs.org

Raman spectroscopy serves as a complementary technique to FTIR for real-time reaction monitoring. researchgate.netresearchgate.net It is particularly advantageous for reactions in aqueous media or those involving species with weak infrared absorption, as water is a weak Raman scatterer. metrohm.com In the synthesis of this compound, Raman spectroscopy can be employed to monitor the characteristic vibrational modes of the aromatic ring and the alkyl substituents. The diminishing intensity of Raman bands associated with the starting material, 2,6-dimethylphenol, and the concurrent increase in intensity of new bands corresponding to the 4-ethyl group on the product, provide a direct measure of reaction progress. researchgate.net This non-invasive technique can be implemented using fiber-optic probes immersed directly into the reaction mixture, enabling continuous data acquisition. metrohm.com

The data gathered from these in-situ and real-time spectroscopic methods are invaluable for several aspects of research and process development for this compound:

Kinetic Studies: By tracking the concentration profiles of reactants and products over time, detailed kinetic models of the ethylation reaction can be developed. mt.com

Mechanism Elucidation: The detection of transient intermediates can provide crucial evidence for the underlying reaction mechanism. mt.com

Process Optimization: Real-time monitoring allows for the rapid assessment of how different reaction parameters, such as temperature, pressure, and catalyst loading, affect the reaction rate and product selectivity, facilitating efficient process optimization. mt.comacs.org

The following table summarizes the application of in-situ and real-time spectroscopic techniques in the context of this compound synthesis research, based on findings from analogous chemical systems.

Table 1: Application of In-Situ Spectroscopic Techniques in this compound Synthesis Research

Spectroscopic TechniqueInformation ObtainedRelevance to this compound Synthesis
In-Situ FTIR Spectroscopy Real-time concentration of reactants (2,6-dimethylphenol, ethylating agent), products (this compound), and byproducts. Detection of reaction intermediates. mt.comacs.orgEnables monitoring of the ethylation progress by tracking the disappearance of reactant bands and the appearance of product bands. Provides data for kinetic modeling and mechanism studies. researchgate.netmdpi.com
Real-Time Raman Spectroscopy Changes in molecular structure and functional groups. researchgate.netmetrohm.com Monitoring of specific vibrational modes of the aromatic ring and alkyl substituents. researchgate.netComplements FTIR by providing information on the conversion of 2,6-dimethylphenol to this compound, especially in systems where FTIR may be limited. metrohm.comacs.org

Research Gaps, Challenges, and Future Directions in 4 Ethyl 2,6 Dimethylphenol Research

Unexplored Reaction Pathways and Catalytic Systems for Sustainable Synthesis

Current synthetic routes to 4-ethyl-2,6-dimethylphenol and its derivatives often rely on traditional methods that may not be the most environmentally benign or efficient. A significant research gap exists in the exploration of novel and sustainable synthetic methodologies.

Unexplored Reaction Pathways:

Direct C-H Ethylaton: Investigating direct C-H ethylation of 2,6-dimethylphenol (B121312) would represent a more atom-economical approach compared to traditional Friedel-Crafts alkylations, which often generate stoichiometric amounts of waste.

Biocatalytic Synthesis: The use of enzymes or whole-cell systems for the synthesis of this compound is a largely unexplored area. Biocatalysis could offer high selectivity under mild reaction conditions, reducing energy consumption and by-product formation.

Flow Chemistry Approaches: Implementing continuous flow reactors for the synthesis could enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Sustainable Catalytic Systems:

The development of advanced catalytic systems is crucial for greener synthesis. Future research should focus on:

Heterogeneous Catalysts: Designing robust and recyclable solid catalysts, such as zeolites or functionalized mesoporous materials, could simplify product purification and catalyst recovery.

Earth-Abundant Metal Catalysts: Shifting from precious metal catalysts to those based on earth-abundant and less toxic metals like iron or copper is essential for sustainable chemical production. researchgate.netsumitomo-chem.co.jp

Photocatalysis and Electrocatalysis: Harnessing light or electrical energy to drive the synthesis of this compound offers a promising green alternative to thermally driven processes. acs.org

Catalyst SystemReactantsProductKey Advantages
Iron-Chromium Mixed OxidePhenol (B47542), Methanol (B129727)2,6-dimethylphenolHigh phenol conversion (>90%), no O-alkylation. researchgate.net
Copper-Amine Complexes2,6-dimethylphenolPoly(2,6-dimethyl-1,4-phenylene ether)Effective for oxidative polymerization, can produce high molecular weight polymers. researchgate.net
Di-μ-hydroxo-bis[(N,N,N',N'-tetramethylethylenediamine)-copper (II)] chloride2,6-dimethylphenolPoly(2,6-dimethyl-1,4-phenylene ether)Used in heterogeneous systems for oxidative coupling polymerization. acs.org

Deeper Mechanistic Understanding of Complex Biotransformations and Degradation Processes

The environmental fate and biodegradability of this compound are of significant interest. While some studies have touched upon its degradation, a comprehensive mechanistic understanding is lacking. researchgate.netnih.gov

Key Research Questions:

What are the primary microbial pathways for the degradation of this compound in various environmental compartments (soil, water)?

Which specific enzymes are responsible for the initial steps of its breakdown?

What are the intermediate and final degradation products, and what is their environmental impact?

Research in this area could involve the isolation and characterization of microorganisms capable of degrading this compound. asm.org Techniques such as stable isotope probing and metabolomics could be employed to trace the metabolic fate of this compound. A deeper understanding of its biotransformation is crucial for assessing its environmental risk and developing effective bioremediation strategies. ethz.ch

Rational Design of Novel Derivatives for Targeted Academic and Industrial Applications

The rational design of novel derivatives of this compound holds immense potential for creating molecules with tailored properties for specific applications. researchgate.netresearchgate.net

Academic Applications:

Molecular Probes: Derivatives with specific spectroscopic properties could be designed as fluorescent probes for studying biological systems or as sensors for detecting specific analytes.

Ligands for Catalysis: Modification of the phenolic group or the aromatic ring could lead to the development of new ligands for transition metal catalysis, potentially enabling novel chemical transformations. acs.org

Industrial Applications:

Polymer Science: this compound can serve as a monomer or a modifying agent in the synthesis of high-performance polymers. mdpi.comnih.gov Designing derivatives with specific functional groups could allow for the creation of polymers with enhanced thermal stability, flame retardancy, or specific mechanical properties.

Pharmaceutical and Agrochemical Synthesis: The phenolic scaffold is a common motif in many biologically active molecules. researchgate.net Derivatives of this compound could serve as valuable intermediates in the synthesis of new pharmaceuticals or agrochemicals. uogqueensmcf.com

Antioxidants and Stabilizers: While phenols are known for their antioxidant properties, derivatives of this compound could be designed to have enhanced radical scavenging activity or improved compatibility with specific materials, making them more effective as stabilizers for plastics, fuels, or food products. acs.org

Interdisciplinary Research Opportunities: Bridging Chemistry, Environmental Science, and Materials Engineering

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research.

Chemistry and Environmental Science: Collaborative efforts are needed to synthesize and study the environmental behavior of this compound and its derivatives. ontosight.ai This includes investigating its persistence, mobility, and toxicity in different ecosystems. uws.ac.uk

Chemistry and Materials Engineering: The design and synthesis of novel polymers and materials incorporating this compound requires a close collaboration between synthetic chemists and materials engineers. sigmaaldrich.com This partnership can lead to the development of advanced materials with tailored properties for applications in electronics, aerospace, and other high-tech industries.

Environmental Science and Biotechnology: Understanding the microbial degradation of this compound can inform the development of biotechnological solutions for the remediation of contaminated sites. This involves expertise from both environmental microbiologists and biochemical engineers. ictmumbai.edu.in

Advanced Characterization Techniques for Dynamic and Interfacial Phenomena

To fully understand and exploit the properties of this compound and its derivatives, particularly in complex systems, the application of advanced characterization techniques is essential.

Dynamic Phenomena:

Time-resolved Spectroscopy: Techniques like pump-probe spectroscopy can be used to study the excited-state dynamics of this compound derivatives, which is crucial for the development of molecular probes and photocatalytic systems.

In-situ Reaction Monitoring: Spectroscopic and diffraction techniques applied under reaction conditions can provide real-time information about reaction mechanisms and catalyst behavior during the synthesis of this compound.

Interfacial Phenomena:

Surface-Sensitive Techniques: Techniques such as X-ray photoelectron spectroscopy (XPS) and scanning probe microscopy (SPM) are vital for characterizing the interaction of this compound with surfaces, which is important for understanding its role in catalysis and as a surface modifier.

Neutron and X-ray Scattering: These techniques can provide insights into the structure and dynamics of polymers and other materials containing this compound, particularly at interfaces. acs.org

By embracing these research gaps and challenges, the scientific community can significantly advance our knowledge of this compound and pave the way for its use in a new generation of sustainable technologies and advanced materials.

Q & A

Q. What are the recommended methods for synthesizing 4-Ethyl-2,6-dimethylphenol in a laboratory setting?

  • Methodological Answer : Synthesis can be achieved via Friedel-Crafts alkylation of 2,6-dimethylphenol with ethyl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternatively, oxidative coupling of 4-ethylphenol derivatives using Ag₂O or other oxidizing agents has been reported for similar phenolic compounds . For scalable procedures, consult literature protocols involving phase-transfer catalysis or transition metal-mediated reactions .

Q. Which analytical techniques are most reliable for identifying and characterizing this compound?

  • Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV/Vis detection for purity assessment . Structural confirmation requires nuclear magnetic resonance (NMR) for proton and carbon environments, infrared (IR) spectroscopy for hydroxyl and aromatic C–H stretches, and mass spectrometry (MS) for molecular weight validation . PubChem provides computed spectral data for cross-referencing .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled pH (e.g., 3–9), temperature (25–60°C), and light exposure. Monitor degradation via HPLC or gas chromatography (GC). For oxidative stability, use electron spin resonance (ESR) to detect radical intermediates, as demonstrated in smectite-catalyzed reactions .

Advanced Research Questions

Q. What mechanistic insights explain the polymerization of this compound on mineral surfaces?

  • Methodological Answer : Smectite clays with transition metal cations (e.g., Fe³⁺) catalyze polymerization via electron transfer, forming quinone intermediates and oligomers. Experimental design should include:
  • Equilibration of phenol vapor with homoionic clays (Na⁺, Ca²⁺, Al³⁺, Fe³⁺) for 24 hours.
  • Extraction with methanol and analysis via HPLC and ESR to identify reaction products (dimers, trimers, quinones) .

Q. How can researchers resolve contradictions in data on the environmental impact of this compound?

  • Methodological Answer : Perform systematic structure-activity relationship (SAR) studies to differentiate toxicity contributions from substituents (ethyl vs. methyl groups). Use standardized ecotoxicity assays (e.g., Daphnia magna mortality tests) and biodegradability assessments (OECD 301 series). Cross-validate results with computational models to predict bioaccumulation potential .

Q. What catalytic routes enable the functionalization of this compound for value-added amines?

  • Methodological Answer : Explore reductive amination using Ru/C catalysts under hydrogen or transfer hydrogenation conditions. For regioselective benzylation or iodination, adapt protocols from halogenation studies of analogous phenols, such as iodine-mediated coupling in aqueous matrices . Monitor reaction progress via LC-MS and isolate products using preparative HPLC .

Q. How do exchangeable cations in smectite clays influence the transformation of this compound?

  • Methodological Answer : Design experiments comparing Fe³⁺-, Al³⁺-, Ca²⁺-, and Na⁺-smectite clays. Quantify sorption and transformation efficiency via:
  • IR spectroscopy to track quinone formation.
  • ESR to detect paramagnetic intermediates.
    The order of reactivity (Fe ≫ Al > Ca > Na) highlights the role of transition metals in redox cycling .

Q. What strategies optimize the simultaneous quantification of this compound and its derivatives in complex matrices?

  • Methodological Answer : Implement a two-step derivatization protocol:

React hypochlorite with 2,6-dimethylphenol to form 4-chloro derivatives.

Add iodide to quantify chlorine dioxide via iodinated products.
Use HPLC with a C18 column and UV detection (λ = 280 nm) for separation, achieving detection limits <0.01 mg/L .

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4-Ethyl-2,6-dimethylphenol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.